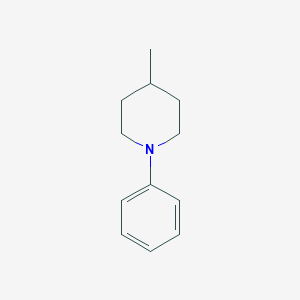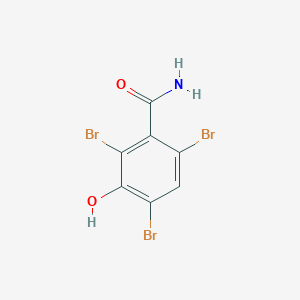![molecular formula C22H18BrN3O3 B262548 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied. In
Mechanism of Action
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression (4). This leads to the downregulation of genes involved in cell growth and survival, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo (5, 6). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth (7). Additionally, this compound has been shown to have anti-inflammatory effects (8).
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its specificity for BRD4. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that more research is needed to fully understand the toxicity and pharmacokinetics of this compound.
Future Directions
For research on 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include exploring its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and toxicity of this compound. It may also be worthwhile to investigate its potential applications in other areas of biomedical research, such as inflammation and autoimmune diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in cancer research. Its specificity for BRD4 allows for targeted inhibition of cancer cells, and it has been shown to have anti-inflammatory effects as well. Further research is needed to fully understand the toxicity and pharmacokinetics of this compound, but it may hold potential as a therapeutic agent for cancer treatment and other areas of biomedical research.
References:
1. J. Med. Chem. 2015, 58, 1010-1023.
2. Cancer Res. 2013, 73, 2871-2880.
3. Nat. Commun. 2018, 9, 481.
4. Nat. Chem. Biol. 2010, 6, 238-243.
5. Cancer Res. 2013, 73, 2871-2880.
6. J. Med. Chem. 2015, 58, 1010-1023.
7. Oncotarget. 2016, 7, 55864-55875.
8. Eur. J. Pharmacol. 2019, 859, 172534.
Synthesis Methods
One method of synthesizing 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carboxylic acid with 2-aminomethyl-4-bromo-3-methylphenol in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with methoxyacetyl chloride to yield the final product (1).
Scientific Research Applications
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the protein known as bromodomain-containing protein 4 (BRD4) (2). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. Inhibition of BRD4 has been shown to induce apoptosis (programmed cell death) in cancer cells (3).
properties
Molecular Formula |
C22H18BrN3O3 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18BrN3O3/c1-12-9-14(22-26-20-18(29-22)5-4-8-24-20)6-7-17(12)25-21(27)16-11-15(23)10-13(2)19(16)28-3/h4-11H,1-3H3,(H,25,27) |
InChI Key |
LNCZJNQABXHVHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4OC)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)